3-Bromo-2-ethoxy-5-nitropyridine
Overview
Description
3-Bromo-2-ethoxy-5-nitropyridine is a heterocyclic organic compound with a molecular formula of C6H6BrNO3. It is an important intermediate in the synthesis of organic compounds, and is widely used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic products. It is also used in the manufacture of certain drugs such as antibiotics and antifungals. This compound is a colorless liquid with a boiling point of 181°C.
Scientific Research Applications
Synthesis of Aminopyridine Derivatives
Research has explored the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 3-Bromo-2-ethoxy-5-nitropyridine, towards ammonia. This has led to the development of methods for synthesizing various aminopyridine derivatives, which are significant in organic chemistry and pharmaceuticals (Hertog & Jouwersma, 1953).
Role in Large-Scale Synthesis
The compound has been used in large-scale industrial processes. For instance, 5-Bromo-2-nitropyridine, a related compound, was prepared from its corresponding amine via hydrogen peroxide oxidation, highlighting its importance in large-scale production and the need for robust safety protocols in such processes (Agosti et al., 2017).
Vibrational Spectroscopy Studies
5-Bromo-2-nitropyridine has been extensively studied using vibrational spectroscopy methods like FT-Raman and FT-IR. These studies are crucial for understanding the molecular structure and behavior of such compounds, which is essential for various scientific and industrial applications (Sundaraganesan et al., 2005).
Computational Chemistry and Docking Studies
Computational calculations have been performed on similar compounds like 5-bromo-3-nitropyridine-2-carbonitrile to understand their molecular structure and energy. These studies include analysis of molecular electrostatic potential and docking studies with target proteins, providing insights into potential biological applications (Arulaabaranam et al., 2021).
Quantum Mechanical Studies
Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine, a compound closely related to this compound, have been conducted. These studies involve analyzing molecular structure, electronic and vibrational characteristics, and potential biological activity, demonstrating the compound's significance in theoretical and applied chemistry (Abraham et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-bromo-2-ethoxy-5-nitropyridine belongs, are known to interact with various organic groups in the context of suzuki–miyaura (sm) cross-coupling reactions .
Biochemical Pathways
Nitropyridines are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry.
Result of Action
Nitropyridines are known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
3-bromo-2-ethoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSXOCGFPCFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503679 | |
Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74919-31-6 | |
Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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